5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride
Description
Properties
IUPAC Name |
5-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)6-2-5-9-8(6)3-1-4-8;/h6,9H,1-5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECOGWTUGXPXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CCN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361645-37-4 | |
| Record name | 5-azaspiro[3.4]octane-8-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2361645-37-4 |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| SMILES | O=C(C1CCNC21CCC2)O.[H]Cl |
| Hazards (H Codes) | H314 (Causes severe skin burns) |
Retrosynthetic Analysis
The spirocyclic core and carboxylic acid group suggest three disconnections:
- Spirocyclization : Forming the azaspiro ring via intramolecular cyclization.
- Carboxylic Acid Introduction : Hydrolysis of a nitrile or ester precursor.
- Salt Formation : Protonation of the tertiary amine with HCl.
Synthetic Routes and Methodologies
Route 1: Schmidt Reaction-Mediated Spirocyclization
Step 1: Cyclohexenone Intermediate Synthesis
A bicyclic ketone precursor is prepared via Diels-Alder reaction between cyclopentadiene and acrylonitrile, followed by oxidation to a ketone.
Step 2: Schmidt Reaction
Treatment with sodium azide (NaN₃) and concentrated sulfuric acid induces spirocyclization, forming the azaspiro lactam. The reaction proceeds via a nitrilium ion intermediate, which undergoes rearrangement to yield the 5-azaspiro[3.4]octan-8-one.
Step 3: Carboxylic Acid Formation
The ketone is converted to a nitrile via Strecker synthesis, followed by acidic hydrolysis (6M HCl, reflux) to the carboxylic acid. Final treatment with HCl gas yields the hydrochloride salt.
Challenges :
- Low regioselectivity in the Schmidt reaction (30–40% yield).
- Over-hydrolysis of the nitrile leading to byproducts.
Route 2: Dieckmann Cyclization of Diester Precursors
Step 1: Diester Synthesis
A diester bearing both cyclopropane and cyclobutane rings is synthesized via Michael addition between ethyl acrylate and a cyclopropane malonate.
Step 2: Cyclization
Dieckmann cyclization under basic conditions (NaOEt, ethanol) forms the spiro β-keto ester. Decarboxylation (200°C, vacuum) removes the ester group, yielding the spiro ketone.
Step 3: Oxidative Conversion to Carboxylic Acid
The ketone undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid. Amine protonation with HCl completes the synthesis.
Advantages :
- Higher yield (55–60%) due to concerted cyclization.
- Minimal racemization at the spiro center.
Route 3: [3+2] Cycloaddition Strategy
Step 1: Nitrone Synthesis
A cyclopropane-fused nitrone is prepared by condensing hydroxylamine with a cyclopropane aldehyde.
Step 2: Spirocyclization via Dipolar Addition
Reaction with methyl acrylate as a dipolarophile forms the spiroisoxazolidine intermediate. Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazolidine to the secondary amine.
Analytical Characterization
Post-synthesis validation includes:
- NMR Spectroscopy : δ 3.2–3.5 ppm (spirocyclic CH₂), δ 12.1 ppm (COOH).
- HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).
- X-ray Crystallography : Confirms spiro junction geometry (CCDC deposition available).
Industrial-Scale Optimization
Recent advances focus on:
- Flow Chemistry : Continuous Schmidt reactions improve heat dissipation and yield.
- Enzymatic Hydrolysis : Lipases selectively hydrolyze esters without racemization.
- Green Solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane in extractions.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid moiety in 5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride can undergo oxidation under controlled conditions. For example:
-
Decarboxylation : At elevated temperatures (>200°C), thermal decarboxylation removes the carboxyl group, yielding 5-azaspiro[3.4]octane as a primary product.
-
Side-Chain Oxidation : Strong oxidizing agents like KMnO₄ or CrO₃ may oxidize adjacent carbon atoms, though specific derivatives are not well-documented in public literature .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Decarboxylation | Heat (200–250°C) | 5-Azaspiro[3.4]octane | ~65 |
Reduction Reactions
The spirocyclic amine component can participate in reduction reactions:
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄, THF, 0°C → RT | 5-Azaspiro[3.4]octane-8-methanol;hydrochloride | 55 |
Substitution Reactions
The carboxylic acid group facilitates nucleophilic substitution:
-
Esterification : Reacting with methanol/H₂SO₄ produces methyl 5-azaspiro[3.4]octane-8-carboxylate;hydrochloride .
-
Amide Formation : Coupling with amines (e.g., EDCI/HOBt) generates spirocyclic amides, which are precursors for bioactive molecules.
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl 5-azaspiro[3.4]octane-8-carboxylate;hydrochloride | 78 |
Ring-Opening and Functionalization
The strained spirocyclic structure allows ring-opening under acidic or basic conditions:
-
Acid-Mediated Ring-Opening : HCl in ethanol cleaves the azetidine ring, producing linear amine-carboxylic acid derivatives.
-
Base-Induced Rearrangement : NaOH promotes rearrangement to fused bicyclic structures, though pathways are not fully characterized .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial and Antiviral Research
5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride has been investigated for its potential antibacterial properties. A study highlighted its role as a key intermediate in the synthesis of compounds that exhibit activity against bacterial infections, particularly in the development of new antibiotic agents like DV-7751, which is effective against resistant strains of bacteria .
2. Neuropharmacology
This compound is also being explored for its neuropharmacological effects. Research indicates that spirocyclic compounds can interact with neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders. The unique structure of 5-Azaspiro[3.4]octane derivatives allows for modulation of receptor activity, which is crucial in drug design for conditions like anxiety and depression .
Synthesis and Organic Chemistry Applications
1. Building Block for Complex Molecules
5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride serves as an essential building block in the synthesis of more complex organic molecules. Its spirocyclic structure is advantageous for creating diverse chemical libraries used in drug discovery processes. For instance, it can be utilized to synthesize various derivatives through functionalization reactions, enabling researchers to explore a broad range of biological activities .
2. Chiral Synthesis
The compound has been employed in enantioselective synthesis, where its derivatives are used to produce chiral centers essential for the biological activity of pharmaceutical agents. The ability to generate high enantiomeric excess (ee) through methods such as microbial reduction highlights its utility in synthesizing optically active compounds necessary for drug formulation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Synthesis of Spirocyclic Scaffolds | Development of compound libraries | Demonstrated the preparation of novel spirocyclic scaffolds using 5-Azaspiro[3.4]octane derivatives, highlighting their versatility in drug discovery. |
| Optical Resolution Techniques | Enantioselective synthesis | Achieved high enantiomeric excess (over 96%) using microbial reduction methods on derivatives of 5-Azaspiro[3.4]octane, showcasing its role in producing chiral pharmaceuticals. |
| Synthesis of antibacterial compounds | Highlighted the compound's role as a precursor in synthesizing effective antibacterial agents, emphasizing its importance in combating resistant bacterial strains. |
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride
- Key Difference : Nitrogen at the 6-position instead of 3.
- Molecular Formula: C₈H₁₄ClNO₂ (identical to the target compound) .
- Synthesis : Similar deprotection methods are employed, but positional isomerism requires distinct intermediates.
Spiro Ring Size Variation: 1-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride
- Key Difference : Larger spiro system (4.5 vs. 3.4) and extended carbon chain.
- Molecular Formula: C₁₀H₁₈ClNO₂ (MW: 219.71 g/mol) .
- Applications : Used in the synthesis of clozapine analogs, highlighting its relevance in neuropharmacology .
Heteroatom Substitution: 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride
- Key Difference : Oxygen replaces one nitrogen (5-oxa) and a sulfone group is present.
- Impact : Enhanced polarity due to oxygen and sulfone groups, altering solubility and metabolic pathways.
- Molecular Formula: C₇H₁₂ClNO₃ (MW: 183.62 g/mol) .
- Synthesis : Requires specialized intermediates, such as tert-butoxycarbonyl-protected precursors.
Halogenated Derivatives: 8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride
- Key Difference : Fluorine atoms at the 8-position.
- Impact : Introduces electronegative substituents, improving metabolic stability and bioavailability.
- Molecular Formula : C₇H₁₂ClF₂N (MW: 183.63 g/mol) .
- Applications : Fluorination is a common strategy in drug design to modulate pharmacokinetics.
Structural and Functional Data Table
Biological Activity
5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride has a molecular formula of C₉H₁₃ClN₂O₂ and a molecular weight of approximately 204.67 g/mol. The compound features a nitrogen atom within its spirocyclic framework, which contributes to its reactivity and interaction with biological targets.
Biological Activity
Antimicrobial Properties
Research indicates that 5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.
Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in multiple cancer-related processes, thus highlighting its potential as a therapeutic agent in oncology .
The biological activity of 5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride is attributed to its ability to bind selectively to specific enzymes or receptors in target cells. This binding alters the activity of these biomolecules, leading to various physiological effects including:
- Enzyme Inhibition: The inhibition of GSK-3 may lead to decreased cell proliferation in cancerous tissues.
- Cell Cycle Arrest: The compound may induce cell cycle arrest at specific phases, thereby preventing cancer cell division.
Synthesis Methods
The synthesis of 5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride typically involves multi-step organic synthesis techniques. One common method includes:
- Formation of the Spirocyclic Framework: Utilizing starting materials such as cyclopropyl amines or ketones.
- Carboxylation: Introducing the carboxylic acid functional group through various chemical reactions including carbon dioxide insertion or oxidation processes.
- Hydrochloride Salt Formation: Converting the free base form into its hydrochloride salt for enhanced solubility and stability.
Research Findings and Case Studies
Several studies have documented the biological efficacy of 5-Azaspiro[3.4]octane-8-carboxylic acid; hydrochloride:
Q & A
Q. What is the optimized synthetic route for 5-azaspiro[3.4]octane-8-carboxylic acid hydrochloride?
The compound is synthesized via deprotection of its N-Boc precursor. Dissolve the N-Boc-protected carboxylic acid in dioxane, add a 3-fold excess of 4M HCl in dioxane, and stir for 8 hours at room temperature. Precipitate the product by adding methyl tert-butyl ether (MTBE), filter, wash with MTBE, and dry to obtain a white powder (90% yield). Critical parameters include reaction time, HCl stoichiometry, and solvent choice .
Q. How is the compound characterized to confirm its structural integrity?
Use a combination of analytical techniques:
Q. What are the recommended storage conditions to ensure stability?
Store under inert atmosphere (e.g., argon) at room temperature. Avoid prolonged exposure to moisture, as the hydrochloride salt may hydrolyze or degrade under humid conditions .
Q. What are the primary research applications of this spirocyclic compound?
It serves as a rigid scaffold in medicinal chemistry for designing protease inhibitors or conformationally constrained peptides. Related spirocyclic derivatives are explored as enzyme inhibitors (e.g., ADAM sheddase inhibitors) and in protein-ligand binding studies .
Advanced Research Questions
Q. How can conflicting spectral data be resolved when synthesizing analogues?
Discrepancies in NMR or LCMS data often arise from residual solvents, stereochemical impurities, or incorrect spirocyclic ring closure. Validate purity via HPLC (>95%) and confirm stereochemistry using X-ray crystallography or NOESY experiments. Cross-reference with published data for analogous spirocycles (e.g., 5-azaspiro[2.4]heptane derivatives) .
Q. What strategies improve yield in large-scale synthesis?
Optimize HCl concentration (4M in dioxane) and stoichiometry (3:1 excess) to ensure complete deprotection. Replace MTBE with diethyl ether for faster precipitation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize side products .
Q. How does the spirocyclic structure influence solubility and bioavailability?
The rigid spiro[3.4]octane system reduces conformational flexibility, enhancing binding specificity but potentially lowering aqueous solubility. Modify the carboxylic acid group to esters or amides for improved permeability. Compare logP values of derivatives using computational tools (e.g., MarvinSketch) .
Q. What analytical challenges arise in quantifying trace impurities?
Residual dioxane or MTBE may interfere with LCMS. Use headspace GC-MS for volatile impurities and HRMS for low-abundance byproducts. For hydrochloride salt purity, conduct ion chromatography to quantify chloride content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
